molecular formula C19H21NO4S B335052 methyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B335052
M. Wt: 359.4 g/mol
InChI Key: DJQFXFVNFWZDSK-ZHACJKMWSA-N
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Description

Methyl 2-{[(2E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a cycloheptathiophene ring, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furan ring, the construction of the cycloheptathiophene ring, and the introduction of the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the thiophene ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the furan and thiophene rings, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Methyl 2-{[(2E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of furan and thiophene, such as:

  • Methyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
  • Methyl 2-{[(2E)-3-(thiophene-2-yl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Uniqueness

The uniqueness of methyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21NO4S

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H21NO4S/c1-12-8-9-13(24-12)10-11-16(21)20-18-17(19(22)23-2)14-6-4-3-5-7-15(14)25-18/h8-11H,3-7H2,1-2H3,(H,20,21)/b11-10+

InChI Key

DJQFXFVNFWZDSK-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC

SMILES

CC1=CC=C(O1)C=CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC

Origin of Product

United States

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